molecular formula C22H17NO B12608094 (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one CAS No. 918540-81-5

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one

Cat. No.: B12608094
CAS No.: 918540-81-5
M. Wt: 311.4 g/mol
InChI Key: RWGODCRDQRAIRK-UHFFFAOYSA-N
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Description

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a phenanthrene backbone with an imino group attached to the 10th position, and a 2,6-dimethylphenyl group attached to the imino nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one typically involves the condensation of 2,6-dimethylaniline with phenanthrene-9,10-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenanthrene backbone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.

Major Products Formed

    Oxidation: Oxime or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenanthrene derivatives, depending on the specific electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes involving imine-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the phenanthrene backbone may interact with hydrophobic regions of proteins or cell membranes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (10E)-10-[(2,4-Dimethylphenyl)imino]phenanthren-9(10H)-one: Similar structure but with different substitution pattern on the phenyl group.

    (10E)-10-[(2,6-Dimethylphenyl)imino]anthracen-9(10H)-one: Similar structure but with an anthracene backbone instead of phenanthrene.

Uniqueness

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is unique due to its specific substitution pattern and the presence of both the phenanthrene backbone and the imine group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further study and application.

Properties

CAS No.

918540-81-5

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

10-(2,6-dimethylphenyl)iminophenanthren-9-one

InChI

InChI=1S/C22H17NO/c1-14-8-7-9-15(2)20(14)23-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)22(21)24/h3-13H,1-2H3

InChI Key

RWGODCRDQRAIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O

Origin of Product

United States

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